N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide
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Overview
Description
N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a combination of piperidine, benzodiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the acylation of the intermediate to form the acetamide group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodiazole and piperidine moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-(Phenylmethyl)-2-(1-piperidinyl)ethyl]acetamide: Shares structural similarities with the piperidine and acetamide groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains similar benzodiazole and piperidine moieties.
Uniqueness
N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C25H32N4O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-phenyl-2-[2-(1-piperidin-1-ylethyl)benzimidazol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H32N4O/c1-19(2)29(21-12-6-4-7-13-21)24(30)18-28-23-15-9-8-14-22(23)26-25(28)20(3)27-16-10-5-11-17-27/h4,6-9,12-15,19-20H,5,10-11,16-18H2,1-3H3 |
InChI Key |
AGMMRIRPIIIXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)N4CCCCC4 |
Origin of Product |
United States |
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